![molecular formula C15H13N3O3S B2560512 2-(7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1207046-77-2](/img/structure/B2560512.png)
2-(7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
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Overview
Description
This compound is a novel pyrrolo[2,3-d]pyrimidine-based analogue . It has been evaluated for its ability to inhibit the α-amylase enzyme in order to treat diabetes . The compound belongs to the class of organic compounds known as 2,3-diphenylfurans .
Synthesis Analysis
The synthesis of such compounds involves heating thiophene-2-carboxamides in formic acid . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides . These are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . In addition, a primary amine is used .Scientific Research Applications
Antimicrobial Activity
A study by Kerru et al. (2019) describes the synthesis of thienopyrimidine linked rhodanine derivatives, including structures related to 2-(7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide. These compounds demonstrated significant antimicrobial potency against various bacterial and fungal strains, showcasing their potential as antimicrobial agents (Kerru et al., 2019).
Anticancer Activity
Al-Sanea et al. (2020) focused on the design, synthesis, and evaluation of cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives. These compounds, sharing a core structure with the subject chemical, showed appreciable cancer cell growth inhibition against a range of cancer cell lines, suggesting their utility in cancer research (Al-Sanea et al., 2020).
Radiolabeling for Imaging
Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a compound derived from a series similar to the subject chemical, aimed at imaging the translocator protein (18 kDa) with PET. This research highlights the chemical's relevance in developing diagnostic tools for neurological and oncological applications (Dollé et al., 2008).
Antifungal and Antibacterial Properties
Hossan et al. (2012) synthesized a range of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from citrazinic acid. These compounds exhibited good antibacterial and antifungal activities, comparable to standard drugs. This study underscores the potential use of such compounds in developing new antimicrobial agents (Hossan et al., 2012).
Chemical Reactivity and Biological Evaluation
Farouk et al. (2021) explored the synthesis, chemical reactivity, and biological evaluation of novel 2-[(1-chloro-3-oxoprop-1-en-1-yl)amino]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile derivatives. The study provided insights into the chemical behavior of these compounds towards various reagents, highlighting their potential as versatile intermediates in the synthesis of biologically active molecules (Farouk et al., 2021).
Mechanism of Action
Target of Action
The compound 2-(7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide primarily targets Purine Nucleoside Phosphorylase (PNP). PNP is an enzyme that plays a crucial role in the purine salvage pathway, a pathway that is essential for cell growth and proliferation .
Mode of Action
2-(7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide acts as a competitive inhibitor of PNP. It binds to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity .
Biochemical Pathways
By inhibiting PNP, 2-(7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide disrupts the purine salvage pathway. This pathway is responsible for the recycling of purines, which are essential components of DNA and RNA. Disruption of this pathway can lead to a decrease in cell growth and proliferation .
Result of Action
The inhibition of PNP by 2-(7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide leads to a decrease in cell growth and proliferation. This is due to the disruption of the purine salvage pathway, which is essential for the synthesis of DNA and RNA .
properties
IUPAC Name |
2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-21-10-4-2-9(3-5-10)11-7-22-14-13(11)17-8-18(15(14)20)6-12(16)19/h2-5,7-8H,6H2,1H3,(H2,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHHTBNDYUBENZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide |
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